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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
ethylnitrobenzene (CAS No. 612-22-6), a key intermediate in the synthesis of various organic

compounds. This document is intended for researchers, scientists, and professionals in drug

development and chemical manufacturing, presenting detailed Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their

acquisition.

Molecular Structure and Spectroscopic Overview
2-Ethylnitrobenzene (C₈H₉NO₂) is an aromatic compound with a molecular weight of 151.16

g/mol . The structural elucidation and confirmation of this molecule are routinely performed

using a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide

detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the

characteristic functional groups, and mass spectrometry determines the molecular weight and

fragmentation pattern.

Data Presentation
The following sections provide a detailed summary of the quantitative spectroscopic data for 2-
ethylnitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectra were acquired to determine the proton and carbon environments within the 2-
ethylnitrobenzene molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Ethylnitrobenzene

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

7.78 d 1 Ar-H

7.55 t 1 Ar-H

7.38 t 1 Ar-H

7.31 d 1 Ar-H

2.80 q 2 -CH₂-

1.25 t 3 -CH₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethylnitrobenzene

Chemical Shift (δ) ppm Assignment

148.9 Ar-C (C-NO₂)

138.1 Ar-C (C-CH₂CH₃)

132.8 Ar-CH

129.2 Ar-CH

127.8 Ar-CH

124.0 Ar-CH

25.7 -CH₂-

14.8 -CH₃

Infrared (IR) Spectroscopy
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The IR spectrum of 2-ethylnitrobenzene reveals the presence of its key functional groups,

particularly the nitro group and the aromatic ring.

Table 3: Key IR Absorption Bands for 2-Ethylnitrobenzene

Wavenumber (cm⁻¹) Intensity Assignment

3080 - 2880 Medium
C-H stretch (Aromatic and

Aliphatic)

1528 Strong N-O asymmetric stretch (NO₂)

1350 Strong N-O symmetric stretch (NO₂)

1610, 1450 Medium-Weak C=C stretch (Aromatic ring)

785 Strong
C-H bend (ortho-disubstituted

aromatic)

740 Strong C-H bend (Aromatic)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight

and fragmentation pattern of 2-ethylnitrobenzene.

Table 4: Major Peaks in the Mass Spectrum of 2-Ethylnitrobenzene

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

151 40 [M]⁺ (Molecular Ion)

134 100 [M-OH]⁺

106 45 [M-NO₂]⁺

91 30 [C₇H₇]⁺

77 35 [C₆H₅]⁺
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Experimental Protocols
The following protocols describe the methodologies used to obtain the spectroscopic data

presented in this guide.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent) was used for both ¹H and ¹³C NMR analyses.

Sample Preparation: Approximately 10-20 mg of 2-ethylnitrobenzene was dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard pulse

sequence. Key parameters included a spectral width of 0-15 ppm, a sufficient number of

scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The carbon NMR spectrum was acquired with proton decoupling. A

spectral width of 0-220 ppm was used, with a larger number of scans compared to ¹H NMR

to compensate for the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two or equivalent) was utilized.

Sample Preparation: As 2-ethylnitrobenzene is a liquid at room temperature, the spectrum

was obtained using the neat liquid film method. A drop of the sample was placed between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A

background spectrum of the clean salt plates was acquired first and automatically subtracted

from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-

noise ratio.

Mass Spectrometry (MS)
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Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often

coupled with a gas chromatograph (GC-MS) for sample introduction (e.g., Agilent GC-MS

system or equivalent).

Sample Introduction: A dilute solution of 2-ethylnitrobenzene in a volatile organic solvent

(e.g., dichloromethane or methanol) was injected into the GC. The GC column separated the

analyte from the solvent and any impurities before it entered the mass spectrometer.

Ionization: In the EI source, the sample molecules were bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole analyzer). The detector recorded

the abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques for the structural elucidation of 2-ethylnitrobenzene.
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Spectroscopic Analysis Workflow for 2-Ethylnitrobenzene
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Caption: Workflow for the structural elucidation of 2-ethylnitrobenzene.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylnitrobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770159#spectroscopic-data-of-2-ethylnitrobenzene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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